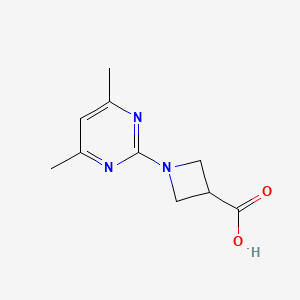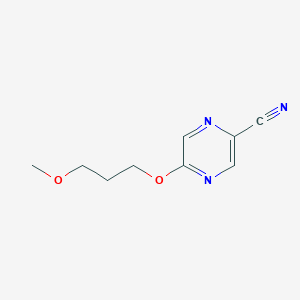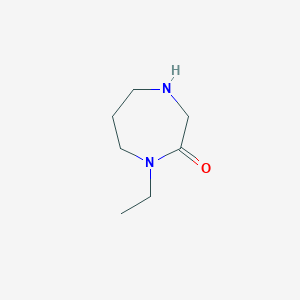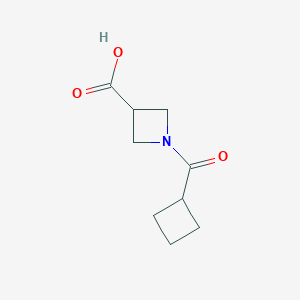
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Overview
Description
“4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine” is a chemical compound with the CAS Number: 1340068-90-7 . It has a molecular weight of 219.11 and is typically stored at room temperature . The compound is usually available in powder form .
Physical And Chemical Properties Analysis
“4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine” is a powder at room temperature . Detailed physical and chemical properties like melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
-
Synthesis of Azo Derivatives
- Field : Organic Chemistry
- Application : 4,6-Dihydroxy-2-methylpyrimidine (DHMP), a derivative of pyrimidines, is used in the synthesis of novel pyrimidine azo dyes .
- Method : The dyes are prepared through a diazo coupling reaction between DHMP and diazotised 2-amino-thiazole and 2-amino-(6-substituted)benzothiazole .
- Results : The dyes show positive solvatochromism in chloroform and glacial acetic acid, and one shows more bathochromic shift .
-
Regioselective Synthesis of Pyrimidine Derivatives
- Field : Organic Chemistry
- Application : 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents .
- Method : Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products .
- Results : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
-
Synthesis of N-Substituted Azacalix Pyrimidines
- Field : Organic Chemistry
- Application : 4,6-Dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines .
- Method : It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Results : The synthesis resulted in the formation of new pyrimidine derivatives .
-
Synthesis of Biarylpyrimidines
- Field : Organic Chemistry
- Application : 4,6-Dichloropyrimidine was used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Method : It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Results : The synthesis resulted in the formation of new biarylpyrimidine derivatives .
-
Synthesis of Anti-Inflammatory Pyrimidines
- Field : Medicinal Chemistry
- Application : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory .
- Method : Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Regioselective Synthesis of New Pyrimidine Derivatives
- Field : Organic Chemistry
- Application : Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .
- Method : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
- Results : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
-
Regioselective Synthesis of New Pyrimidine Derivatives
- Field : Organic Chemistry
- Application : Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .
- Method : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
- Results : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
-
Research Developments in Anti-Inflammatory Activities
- Field : Medicinal Chemistry
- Application : Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including anti-inflammatory .
- Method : Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthesis of N-Substituted Azacalix Pyrimidines
- Field : Organic Chemistry
- Application : 4,6-Dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines .
- Method : It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Results : The synthesis resulted in the formation of new pyrimidine derivatives .
Safety And Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c1-5(2)4-7-12-8(10)6(3)9(11)13-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHVLUOXUHLPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | |
CAS RN |
1340068-90-7 | |
| Record name | 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)
![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)

![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)




![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455775.png)
![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)

